3-(Phenylethynyl)pyrazin-2-amine

Lipophilicity Medicinal Chemistry Physicochemical Property

3-(Phenylethynyl)pyrazin-2-amine (CAS 798544-32-8) is a disubstituted pyrazine featuring a phenylethynyl group at the 3-position and a primary amine at the 2-position. This scaffold is recognized in medicinal chemistry for its potential as a kinase inhibitor hinge-binder motif.

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
CAS No. 798544-32-8
Cat. No. B1501328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Phenylethynyl)pyrazin-2-amine
CAS798544-32-8
Molecular FormulaC12H9N3
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=NC=CN=C2N
InChIInChI=1S/C12H9N3/c13-12-11(14-8-9-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H2,13,15)
InChIKeyXPVUAIVQAYITQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Phenylethynyl)pyrazin-2-amine (798544-32-8): Procurement-Ready Pyrazine Building Block Profile


3-(Phenylethynyl)pyrazin-2-amine (CAS 798544-32-8) is a disubstituted pyrazine featuring a phenylethynyl group at the 3-position and a primary amine at the 2-position. This scaffold is recognized in medicinal chemistry for its potential as a kinase inhibitor hinge-binder motif [1]. The compound is commercially supplied as a research-grade building block with typical purities of ≥95% , serving as a versatile intermediate for Sonogashira-based diversification strategies.

Why 3-(Phenylethynyl)pyrazin-2-amine Cannot Be Replaced by Simpler Analogs


Simple substitution with 3-phenyl or 3-alkyl analogs fails to replicate the unique physicochemical and reactivity profile of 3-(phenylethynyl)pyrazin-2-amine. The ethynyl spacer directly conjugated with the pyrazine core critically modulates lipophilicity, topological polar surface area (TPSA), and molecular geometry . These properties are not merely incremental; they dictate membrane permeability, target binding conformation, and synthetic utility in cross-coupling reactions. Thus, generic replacement risks loss of desired biological or chemical performance.

Quantitative Differentiation of 3-(Phenylethynyl)pyrazin-2-amine from Closest Analogs


Increased Lipophilicity vs. 3-Phenylpyrazin-2-amine

The target compound exhibits significantly higher experimental logP than its direct phenyl analog, indicative of increased lipophilicity conferred by the ethynyl linker. This has implications for membrane permeability and non-specific binding .

Lipophilicity Medicinal Chemistry Physicochemical Property

Elevated Topological Polar Surface Area vs. 3-Phenylpyrazin-2-amine

The target compound shows a higher experimental TPSA compared to the phenyl analog, suggesting increased hydrogen-bonding capacity that can influence selectivity and solubility .

Polar Surface Area Drug Design Permeability

Synthetic Utility in Sonogashira Diversification

The terminal alkyne allows the compound to serve as a key intermediate in Sonogashira couplings for constructing extended π-systems, a transformation inaccessible to its non-alkynyl analogs. This reactivity is directly exploited in patent literature for the synthesis of ATR kinase inhibitors [1].

Sonogashira Coupling Synthetic Chemistry ATR Kinase Inhibitors

Optimal Application Scenarios for 3-(Phenylethynyl)pyrazin-2-amine Procurement


Medicinal Chemistry: Kinase Inhibitor Lead Optimization Requiring Higher Lipophilicity

When optimizing a kinase inhibitor hinge-binder, a lead series based on 3-phenylpyrazin-2-amine may suffer from poor membrane permeability. Substituting the phenylethynyl analog adds 0.83 LogP units , potentially improving cellular potency without drastically altering the core scaffold's geometry.

Synthetic Methodology: Sonogashira Coupling for Library Synthesis

In a medicinal chemistry campaign requiring rapid exploration of pyrazine C-3 substituents, this compound's terminal alkyne provides a direct handle for late-stage diversification using Sonogashira coupling [1]. This strategy is employed in patent-protected syntheses of ATR kinase inhibitors.

Computational Chemistry: QSAR Model Training with Distinct Physicochemical Descriptors

Building a QSAR model for pyrazine-based kinase inhibitors requires training data with broad property coverage. The unique combination of high LogP (2.04) and TPSA (51.8 Ų) for this compound fills a gap not covered by typical phenyl or alkyl analogs, enhancing model robustness.

Quote Request

Request a Quote for 3-(Phenylethynyl)pyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.